molecular formula C19H23N5O3 B11235454 N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline

N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline

Cat. No.: B11235454
M. Wt: 369.4 g/mol
InChI Key: UYGASRQDKSZCIQ-UHFFFAOYSA-N
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Description

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE is a complex organic compound that features a tetrazole ring, a dimethoxyphenyl group, and a methoxyaniline moiety. This compound is of interest due to its potential bioactive properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

    Coupling with Methoxyaniline: The final step involves coupling the intermediate product with 2-methoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3-(3,4-Dimethoxyphenyl)-1-propanol

Uniqueness

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-2-METHOXYANILINE is unique due to its combination of a tetrazole ring and methoxyaniline moiety, which may confer distinct bioactive properties compared to other similar compounds

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]propan-2-yl]-2-methoxyaniline

InChI

InChI=1S/C19H23N5O3/c1-19(2,20-14-8-6-7-9-15(14)25-3)18-21-22-23-24(18)13-10-11-16(26-4)17(12-13)27-5/h6-12,20H,1-5H3

InChI Key

UYGASRQDKSZCIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC(=C(C=C2)OC)OC)NC3=CC=CC=C3OC

Origin of Product

United States

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